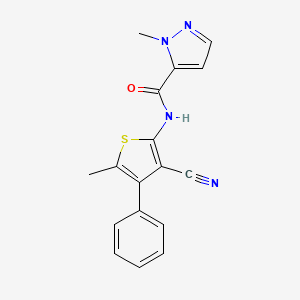
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CTAP, is a small molecule antagonist of the mu-opioid receptor. It is a potent and selective antagonist that has been widely used in scientific research to study the role of the mu-opioid receptor in various physiological processes.
Mecanismo De Acción
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in the inhibition of the effects of mu-opioid receptor agonists on pain and reward-related behaviors.
Biochemical and Physiological Effects:
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of mu-opioid receptor-mediated G-protein activation, the modulation of synaptic transmission in the central nervous system, and the inhibition of the release of various neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide is a potent and selective antagonist of the mu-opioid receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, it is important to note that N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide may have off-target effects and may not completely block the effects of mu-opioid receptor agonists in all experimental systems.
Direcciones Futuras
There are a number of future directions for research involving N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more selective and potent mu-opioid receptor antagonists that can be used to study the role of this receptor in various physiological processes. Another area of interest is the use of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide and other mu-opioid receptor antagonists in the development of new treatments for pain and addiction. Finally, there is ongoing research into the potential therapeutic applications of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide in various disease states, including cancer and inflammation.
Métodos De Síntesis
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the condensation of 3-cyano-5-methyl-4-phenyl-2-thiophenecarboxylic acid with 1-methyl-1H-pyrazole-5-carboxylic acid to form the corresponding amide.
Aplicaciones Científicas De Investigación
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has been used extensively in scientific research to study the role of the mu-opioid receptor in various physiological processes, including pain, addiction, and reward. It has been shown to block the effects of mu-opioid receptor agonists, such as morphine, on pain and reward-related behaviors.
Propiedades
IUPAC Name |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-15(12-6-4-3-5-7-12)13(10-18)17(23-11)20-16(22)14-8-9-19-21(14)2/h3-9H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIGVNUZECOEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=NN2C)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5871702.png)
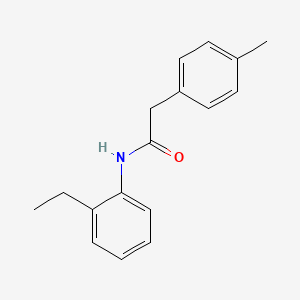
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5871713.png)
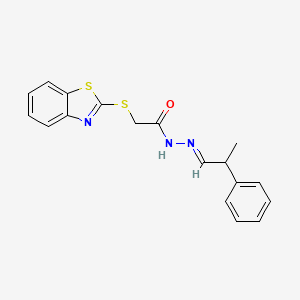

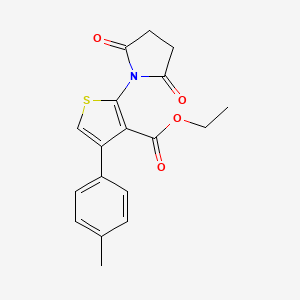

![2-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5871749.png)
![ethyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B5871753.png)
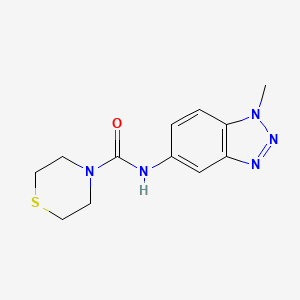
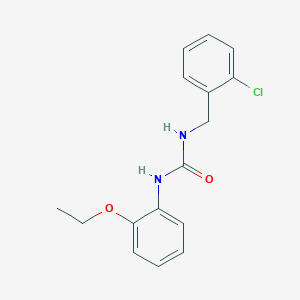
![1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B5871778.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871780.png)
![4-[(2-pyridinylthio)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5871781.png)